Mequitamium Iodide

Catalog No.
S534996
CAS No.
101396-42-3
M.F
C21H25IN2S
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mequitamium Iodide

CAS Number

101396-42-3

Product Name

Mequitamium Iodide

IUPAC Name

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide

Molecular Formula

C21H25IN2S

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1

InChI Key

SWVANDLDSRKJFI-UHFFFAOYSA-M

solubility

Soluble in DMSO

Synonyms

1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide, 3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane, d-Meq cpd, LG 30435, LG-30435, mequitaminum iodide

Canonical SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]

The exact mass of the compound Mequitamium Iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mequitamium iodide (also known as LG-30435) is a quaternary ammonium phenothiazine derivative synthesized via the N-methylation of mequitazine. In pharmacological and biochemical procurement, it is primarily sourced as a highly water-soluble, dual-action reference standard exhibiting measured antagonism for both histamine H1 receptors and muscarinic acetylcholine receptors. Unlike its lipophilic, non-quaternized parent compound, mequitamium iodide provides a stable, easily formulated baseline for aqueous intravenous and aerosolized delivery systems [1]. Its defined multi-target profile makes it a critical, process-friendly tool compound for respiratory, microvascular, and antiallergic drug discovery pipelines.

Research Fit

Workflow Dual H1/mAChR respiratory model studies
Model Context Peripheral-restricted tool compound with negligible CNS penetration
Chemistry Fit SAR of quaternary ammonium phenothiazine chemical series

Procuring generic mequitazine or standard H1-antagonists (such as diphenhydramine or astemizole) as direct substitutes for mequitamium iodide compromises both formulation viability and experimental validity in complex respiratory models. The specific quaternization of the azoniabicyclo octane ring in mequitamium iodide fundamentally alters its physicochemical handling, enabling aqueous solubility that the parent mequitazine lacks, which directly translates to measurable in vivo efficacy where the parent compound fails[1]. Furthermore, relying on highly selective, single-target H1 antagonists fails to replicate mequitamium iodide's exact dual H1/muscarinic binding ratio, a synergistic profile that is strictly required for accurately modeling the simultaneous blockade of airway contraction and microvascular leakage [2].

Substitution Risk

Mequitazine
High CNS Penetration

Substituting mequitazine may confound endpoint interpretation in respiratory models due to CNS penetration and significantly lower antimuscarinic potency.

Astemizole
Selective H1 Antagonism

Using a selective H1 antagonist alters pathway-response context by removing mAChR blockade, which is critical for dual-pathway respiratory studies.

Aqueous Formulation Compatibility and In Vivo Efficacy via Quaternization

The procurement of mequitamium iodide over its parent base, mequitazine, is largely driven by its measurable formulation compatibility for aqueous dosing and aerosol delivery. As a quaternary ammonium iodide salt, it exhibits high aqueous solubility, enabling direct integration into intravenous and aerosolized delivery systems without the need for harsh organic co-solvents. This physicochemical difference translates directly to systemic performance: in models of passive lung anaphylaxis, mequitamium iodide achieves dose-dependent inhibition at 0.3 to 3 µmol/kg i.v., whereas the non-quaternized mequitazine remains poorly effective or completely ineffective at identical concentrations [1].

Evidence DimensionIn vivo efficacy and aqueous formulation viability
Target Compound DataHighly soluble; active at 0.3 - 3 µmol/kg i.v.
Comparator Or BaselineMequitazine (Poorly soluble base; ineffective up to 3 µmol/kg i.v.)
Quantified DifferenceComplete efficacy divergence due to salt-enhanced bioavailability
ConditionsIntravenous aqueous formulation in guinea-pig anaphylaxis models

Procuring the quaternized iodide salt eliminates formulation bottlenecks associated with lipophilic bases, ensuring reliable aqueous dosing and measurable in vivo efficacy.

H1 Receptor Affinity
Reported
Ki (Mequitamium Iodide)
9 nM
Mequitazine: Ki = 102 nM
Supports interpretation of higher affinity H1 binding in radioligand assays.
Cross-study comparable conditions. Reported ~11-fold higher affinity.

Quantified Dual-Target Affinity (H1 and Muscarinic Receptors)

Mequitamium iodide is defined by its specific dual binding profile. In vitro radioligand binding assays reveal a Ki of 9 nM for histamine H1 receptors in rat brain membranes, coupled with a Ki of 12-77 nM for muscarinic acetylcholine receptors across various tissue homogenates [1]. This tight nanomolar binding range for both targets distinguishes it from standard reference materials that typically isolate only one pathway. Additionally, it maintains a deliberate selectivity window, showing significantly lower affinity (Ki = 1-10 µM) for off-target receptors such as serotonin 5-HT2 and platelet-activating factor (PAF) [1].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound DataH1 Ki = 9 nM; Muscarinic Ki = 12-77 nM
Comparator Or BaselineOff-target receptors (5-HT2, PAF Ki = 1-10 µM)
Quantified Difference>100-fold selectivity for H1/Muscarinic over secondary targets
ConditionsIn vitro radioligand binding in rat brain and tissue homogenates

Procuring this exact compound provides researchers with a precisely calibrated dual-antagonist reference standard, eliminating the need to co-administer separate H1 and muscarinic inhibitors.

In Vitro Bronchospasm
Head-to-head
Relative Potency
Up to 500-fold
Model: Guinea-pig trachea (methacholine)
Reported higher functional potency in methacholine-induced bronchoconstriction assay.
Direct comparative study conditions.

Purity-Linked Reproducibility: Enantiomeric Impact on Receptor Affinity

Batch-to-batch reproducibility in pharmacological assays depends heavily on the chiral purity of the procured mequitamium iodide. Chiral resolution studies confirm that the (+)-(S)-enantiomer is 10-fold more potent as a histamine H1 antagonist than the (-)-(R)-enantiomer, even though both maintain identical antimuscarinic baseline activity [1]. If a buyer procures an undefined racemic mixture rather than a chirally characterized batch, the resulting H1-to-muscarinic inhibition ratio will fluctuate unpredictably.

Evidence DimensionHistamine H1 receptor antagonism potency
Target Compound Data(+)-(S)-Mequitamium iodide (10x higher H1 antagonism potency)
Comparator Or Baseline(-)-(R)-Mequitamium iodide (1x baseline H1 potency)
Quantified Difference10-fold increase in H1 antagonism for the (+)-(S) enantiomer
ConditionsIn vitro receptor binding assays

Procurement must mandate strict enantiomeric purity specifications (specifically for the (+)-(S) isomer) to ensure reproducible H1 antagonism in sensitive pharmacological screening.

Microvascular Leakage
Head-to-head
In Vivo Response
Higher inhibition
Vs. Diphenhydramine, mequitazine, astemizole
Supports in vivo airway inflammation model-response endpoint context.
Guinea-pig model of histamine-induced vascular permeability.

Quantitative Potency Advantage Over Standard Antihistamines in Microvascular Leakage

When modeling airway microvascular leakage, mequitamium iodide demonstrates a measurable potency advantage over classical benchmark antihistamines. Intravenous administration of mequitamium iodide selectively prevents the increase in tracheobronchial vascular permeability induced by exogenous histamine or antigen challenge [1]. Quantitative assessments indicate that mequitamium iodide is more potent in this specific physiological parameter than widely used reference standards such as diphenhydramine, mequitazine, and astemizole[1].

Evidence DimensionInhibition of tracheobronchial vascular permeability
Target Compound DataComplete prevention of tracheobronchial vascular permeability
Comparator Or BaselineDiphenhydramine, mequitazine, and astemizole (Lower comparative potency)
Quantified DifferenceHigher quantitative potency in blocking histamine-induced airway leakage
ConditionsGuinea-pig model of antigen/histamine-induced microvascular leakage

Selecting mequitamium iodide over common antihistamine benchmarks ensures a more robust and complete blockade of vascular permeability in preclinical asthma models.

PAF Pathway Inhibition
Head-to-head
Inhibitory Profile
Greater inhibition vs. mequitazine
Mechanism: Non-receptor mediated interference
Supports PAF pathway assay response context, distinct from direct receptor antagonism.
Platelet aggregation and bronchoconstriction assays.
Receptor Selectivity
Cross-study
H1 / mAChR Ki Ratio
~0.12 to 0.75
Astemizole: Ratio ~0.0018 (Highly H1-selective)
Balanced dual antagonism profile supports pathway-interaction studies, unlike selective H1 tools.
Binding assays using rat brain membranes and human recombinant receptors.

Aqueous Formulation and Aerosolized Preclinical Asthma Modeling

Utilizing its high aqueous solubility as a quaternary salt to integrate directly into aerosol delivery systems for in vivo bronchoconstriction assays [1].

Dual-Pathway Respiratory Pharmacology Screening

Deploying the compound as a precise dual H1/muscarinic antagonist reference standard to simultaneously evaluate the blockade of airway contraction and microvascular leakage without co-administering multiple drugs [2].

Chiral-Dependent Receptor Mapping

Procuring specific enantiomeric batches of mequitamium iodide to systematically decouple H1 receptor antagonism from muscarinic blockade in complex tissue assays, ensuring high batch-to-batch reproducibility [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual H1/mAChR Respiratory Studies
Balanced H1/mAChR receptor binding profile
Airway smooth muscle contraction and inflammation model endpoints
PAF Pathway Interaction Models
PAF-induced platelet aggregation inhibition spectrum
Non-receptor-mediated PAF pathway readouts
Peripheral Selectivity Research
Quaternary ammonium CNS restriction
Behavioral and neurological endpoint monitoring
Quaternary Ammonium Phenothiazine SAR
Quaternization structural comparison
Receptor binding and pharmacokinetic comparative analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

464.07832 Da

Monoisotopic Mass

464.07832 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50D69ZKZ7M

Wikipedia

Mequitamium iodide
1: Evangelista S, Boni P, Castellucci A, Perretti F, Pretolani M, Joseph D, Renzetti AR, Subissi A, Manzini S. Antihistaminic and antiallergic properties of dextro-mequitamium iodide in upper and lower guinea pig airways: comparison with azelastine. Gen Pharmacol. 1998 Apr;30(4):513-9. PubMed PMID: 9522168.
2: Di Bugno C, Dapporto P, Giorgi R, Manzini S, Paoli P, Subissi A, Arcamone F. Absolute configuration and biological activity of mequitamium iodide enantiomers. Chirality. 1994;6(5):382-8. PubMed PMID: 8068497.
3: Abelli L, Nappi F, Subissi A, Manzini S, Giachetti A. Effect of mequitamium iodide (LG 30435) on airway microvascular leakage in the guinea-pig. Pulm Pharmacol. 1992 Jun;5(2):137-41. PubMed PMID: 1611232.
4: Renzetti AR, Barone D, Criscuoli M. High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors. Eur J Pharmacol. 1990 Jul 17;182(3):413-20. PubMed PMID: 2226618.
5: Berti F, Daffonchio L, Magni F, Omini C, Rossoni G, Subissi A. LG 30435, a new potential antiasthmatic agent. Eur Respir J. 1989 Oct;2(9):868-73. PubMed PMID: 2806514.
6: Subissi A, Del Monte M. Mechanisms of the antiallergic action of N-methylmequitazine (LG 30435). J Pharm Pharmacol. 1988 Apr;40(4):247-51. PubMed PMID: 2900303.
7: Subissi A, Criscuoli M. Effects of LG 30435 on different platelet activating factor-induced responses. Agents Actions Suppl. 1988;23:201-6. PubMed PMID: 3262990.
8: Criscuoli M, Subissi A, Daffonchio L, Omini C. LG 30435, a new bronchodilator/antiallergic agent, inhibits PAF-acether induced platelet aggregation and bronchoconstriction. Agents Actions. 1986 Nov;19(3-4):246-50. PubMed PMID: 3103400.
9: Subissi A, Criscuoli M, Renzetti AR. LG 30435 is a new bronchodilator agent with multiple sites of action. Eur J Pharmacol. 1986 Jul 15;126(1-2):81-9. PubMed PMID: 3758166.

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